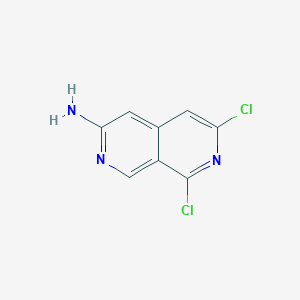
6,8-Dichloro-2,7-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and an amine group at the 3rd position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,7-naphthyridin-3-amine typically involves the chlorination of 2,7-naphthyridine followed by amination. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 6th and 8th positions. The resulting dichlorinated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkyl-substituted naphthyridines.
Scientific Research Applications
6,8-Dichloro-2,7-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-2,7-naphthyridin-1-ol: Similar structure with a hydroxyl group at the 1st position.
6,8-Dichloro-2,7-naphthyridin-3-ol: Similar structure with a hydroxyl group at the 3rd position.
2,7-Naphthyridin-3-amine: Lacks chlorine atoms at the 6th and 8th positions.
Uniqueness
6,8-Dichloro-2,7-naphthyridin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. The dichlorination enhances its potential as a versatile intermediate in synthetic chemistry, while the amine group contributes to its biological interactions.
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
6,8-dichloro-2,7-naphthyridin-3-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12) |
InChI Key |
JMGZEPPXYZVFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















